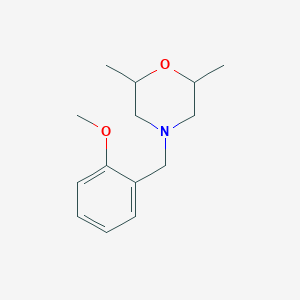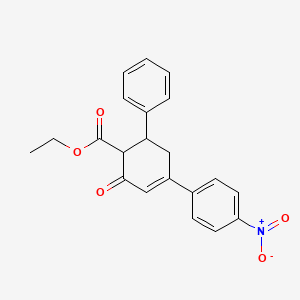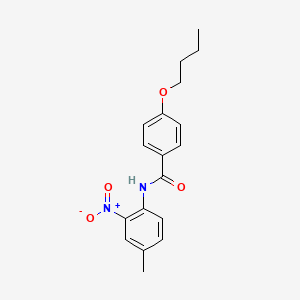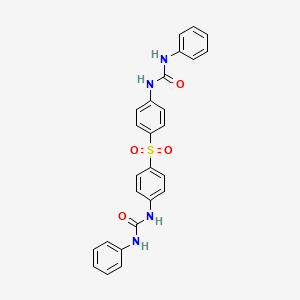
4-(2-methoxybenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXB-A, and it has been found to exhibit unique properties that make it useful in different areas of research. In
作用机制
The mechanism of action of DMXB-A is not fully understood, but it is believed to act as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders. DMXB-A's agonistic action on this receptor is thought to improve its function, leading to the observed improvements in cognitive function and memory.
Biochemical and Physiological Effects
DMXB-A has been found to have several biochemical and physiological effects, including the activation of the alpha7 nAChR, which leads to increased calcium influx and the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and memory. DMXB-A has also been found to reduce inflammation in the brain, which is a significant contributor to the development of neurological disorders.
实验室实验的优点和局限性
One of the significant advantages of using DMXB-A in lab experiments is its specificity for the alpha7 nAChR, which allows researchers to study the effects of activating this receptor without affecting other receptors. Additionally, DMXB-A has been shown to have a good safety profile, making it suitable for use in animal models. However, one of the limitations of using DMXB-A is its short half-life, which requires frequent dosing in animal models.
未来方向
There are several future directions for research on DMXB-A. One of the most promising areas of research is the development of DMXB-A-based therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the mechanism of action of DMXB-A fully. This research could lead to the development of more potent and selective agonists for the alpha7 nAChR. Finally, more studies are needed to explore the safety and efficacy of DMXB-A in humans.
Conclusion
In conclusion, 4-(2-methoxybenzyl)-2,6-dimethylmorpholine, or DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMXB-A has been shown to improve cognitive function and memory, reduce inflammation in the brain, and have a good safety profile. Future research on DMXB-A could lead to the development of new therapies for neurological disorders and a better understanding of the mechanism of action of this compound.
合成方法
The synthesis of 4-(2-methoxybenzyl)-2,6-dimethylmorpholine involves several steps, including the reaction of 2,6-dimethylmorpholine with 2-methoxybenzyl chloride in the presence of a base such as sodium methoxide. The product is then purified using column chromatography to obtain pure DMXB-A. This synthesis method has been optimized to ensure high yields of the compound, making it readily available for scientific research.
科学研究应用
DMXB-A has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has been shown to improve cognitive function and memory in animal models of these diseases. It has also been found to reduce inflammation in the brain, which is a significant contributor to the development of these disorders.
属性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-6-4-5-7-14(13)16-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGZAWJOBJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

